N2-(sec-Butyl)-2,3-pyridinediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N-butan-2-ylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-7(2)12-9-8(10)5-4-6-11-9/h4-7H,3,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFFMQOBEOLHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Direct Functionalization Strategies for N2-(sec-Butyl)-2,3-pyridinediamine Synthesis
Direct approaches to introduce the sec-butylamino group onto the pyridine (B92270) ring are the most straightforward methods for synthesizing the target compound. These methods often involve the reaction of a suitably activated pyridine derivative with sec-butylamine (B1681703).
A primary route for the synthesis of this compound involves the nucleophilic substitution of a leaving group on the pyridine ring with sec-butylamine. nih.govwikipedia.org A common precursor for this reaction is a 2-halopyridine, such as 2-chloro-3-nitropyridine. The electron-withdrawing nitro group in the 3-position activates the 2-position towards nucleophilic attack.
The general reaction scheme is as follows: 2-Chloro-3-nitropyridine reacts with sec-butylamine, leading to the displacement of the chloride and the formation of N-sec-butyl-3-nitro-2-pyridinamine. Subsequent reduction of the nitro group to an amino group yields this compound.
Another approach involves the Chichibabin amination reaction, which is a direct amination of the pyridine ring. However, this reaction typically requires high temperatures and may lead to a mixture of products, making it less ideal for regioselective synthesis.
A more contemporary method involves the amination of pyridine N-oxides. researchgate.net The pyridine ring is first oxidized to the corresponding N-oxide, which can then be activated with an agent like tosyl chloride (TsCl). researchgate.net This activation facilitates the nucleophilic attack of sec-butylamine at the 2-position. researchgate.net A final deprotection step yields the desired 2-aminopyridine (B139424) derivative. researchgate.net
The formation of the crucial C-N bond can be facilitated by the use of catalysts. tcichemicals.com In the context of nucleophilic aromatic substitution, basic catalysis is inherent to the amine reactant itself, but the addition of a stronger, non-nucleophilic base can be beneficial in scavenging the acid generated during the reaction, thereby driving the equilibrium towards the product.
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for C-N bond formation. tcichemicals.comresearchgate.net This reaction typically employs a palladium catalyst in the presence of a suitable ligand and a base to couple an aryl halide (or triflate) with an amine. For the synthesis of this compound, a 2-halo-3-aminopyridine derivative (with the 3-amino group protected) could be coupled with sec-butylamine.
The general scheme for a Buchwald-Hartwig amination would be: A protected 2-halo-3-aminopyridine is reacted with sec-butylamine in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu). Subsequent deprotection of the 3-amino group would yield the final product.
| Reaction Type | Reactants | Reagents/Catalysts | Product |
| Nucleophilic Aromatic Substitution | 2-Chloro-3-nitropyridine, sec-Butylamine | Base (e.g., K2CO3) | N-sec-butyl-3-nitro-2-pyridinamine |
| Buchwald-Hartwig Amination | Protected 2-halo-3-aminopyridine, sec-Butylamine | Pd catalyst, Ligand, Base | Protected this compound |
Synthesis of this compound Derivatives and Analogues
The development of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties. These modifications can be targeted at the pyridine ring, the unsubstituted amino group, or introduced through regioselective functionalization.
The pyridine ring of this compound is susceptible to electrophilic aromatic substitution, although the two amino groups are strongly activating and will direct incoming electrophiles. The positions ortho and para to the amino groups are the most likely sites of substitution. However, direct functionalization can be challenging to control. rsc.org
A more controlled approach involves the synthesis of the desired substituted pyridine ring prior to the introduction of the sec-butylamino group. For instance, starting with a substituted 2-chloropyridine (B119429) allows for the synthesis of derivatives with various functional groups on the pyridine nucleus.
The free amino group at the 3-position (N3) is a prime site for further functionalization. It can undergo a wide range of reactions typical of primary aromatic amines.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding amides.
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
Alkylation: The N3-amino group can be alkylated, though controlling the degree of alkylation can be challenging.
Diazotization: Reaction with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures yields a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups, including halogens, cyano, and hydroxyl groups.
| Reaction | Reagent | Functional Group Introduced |
| Acylation | Acetyl chloride | Acetamide |
| Sulfonylation | Tosyl chloride | Tosylamide |
| Diazotization/Sandmeyer | NaNO2, HCl then CuCN | Cyano |
Achieving regioselectivity in the functionalization of this compound is crucial for synthesizing specific isomers. The inherent directing effects of the amino groups play a significant role. The N2-sec-butylamino group and the N3-amino group both strongly activate the ring towards electrophilic attack, primarily at the 4- and 6-positions.
To achieve selective functionalization, one of the amino groups can be protected. For example, the more reactive N3-amino group can be selectively acylated, and then a subsequent reaction can be directed by the N2-sec-butylamino group. The protecting group can then be removed to reveal the N3-amino group.
Alternatively, directed ortho-metalation (DoM) can be employed. This technique involves the deprotonation of a position ortho to a directing group (such as a protected amino group) with a strong base (e.g., n-butyllithium), followed by quenching with an electrophile. This allows for the precise introduction of a functional group at a specific position.
Advanced Synthetic Techniques and Green Chemistry Considerations
The principles of green chemistry—maximizing atom economy, reducing waste, and lowering energy consumption—are increasingly integral to modern organic synthesis. Advanced techniques such as microwave-assisted synthesis and solid-phase methodologies align well with these principles by offering accelerated reaction times, improved yields, and simplified purification processes compared to conventional methods.
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. researchgate.net This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields by ensuring uniform and rapid heating. researchgate.net For the synthesis of N-substituted pyridines, microwave energy can facilitate nucleophilic aromatic substitution (SNAr) reactions that are often sluggish under conventional heating.
A plausible microwave-assisted synthesis of this compound could involve the reaction of 2-fluoro-3-nitropyridine (B72422) with sec-butylamine, followed by the reduction of the nitro group. The initial SNAr reaction is typically the rate-limiting step and can be significantly accelerated with microwave irradiation.
Hypothetical Microwave-Assisted Synthesis of an Intermediate
| Reactant A | Reactant B | Solvent | Temperature (°C) | Microwave Power (W) | Reaction Time (min) | Hypothetical Yield (%) |
|---|---|---|---|---|---|---|
| 2-Fluoro-3-nitropyridine | sec-Butylamine | DMSO | 150 | 100-200 | 15 | 85 |
| 2-Chloro-3-nitropyridine | sec-Butylamine | NMP | 180 | 150-250 | 25 | 78 |
The subsequent reduction of the nitro-intermediate to the corresponding amine could also be expedited using microwave heating, employing standard reducing agents such as hydrazine (B178648) hydrate (B1144303) with a palladium-on-carbon catalyst.
Solid-phase synthesis (SPS) is a powerful technique for the high-throughput synthesis of compound libraries. In this methodology, a starting material is chemically anchored to an insoluble polymer resin. Reagents and by-products in the solution phase are easily removed by simple filtration and washing, streamlining the purification process. The desired product is cleaved from the solid support in the final step.
A hypothetical solid-phase synthesis of this compound could be designed starting with a resin-bound pyridine precursor. For instance, a 2-fluoro-3-nitropyridine derivative could be attached to a Wang or Rink amide resin via a suitable linker. The immobilized pyridine would then be treated with an excess of sec-butylamine in a suitable solvent. Following the reaction, the resin would be washed to remove excess amine and any soluble by-products. The nitro group would then be reduced, and finally, the target molecule would be cleaved from the resin, yielding the purified product.
Hypothetical Solid-Phase Synthesis Parameters
| Solid Support (Resin) | Linker Strategy | Key Reaction Step | Cleavage Cocktail | Hypothetical Purity (%) |
|---|---|---|---|---|
| Polystyrene Rink Amide Resin | Acid-labile linker | Nucleophilic substitution with sec-butylamine | 95% TFA / 5% H₂O | >90 |
| Wang Resin | Ester linkage to a pyridine precursor | Nitro group reduction | TFA/DCM | >88 |
The primary advantage of this approach is the ease of purification, which avoids tedious and often loss-prone chromatographic methods. This makes SPS particularly amenable to the automated parallel synthesis of a library of related pyridinediamine analogs for screening purposes.
Reactivity Profiles and Mechanistic Investigations
Reactivity of the Pyridine (B92270) Moiety
The reactivity of the pyridine ring in N2-(sec-Butyl)-2,3-pyridinediamine is governed by the inherent electronic properties of the pyridine nucleus, which are further modulated by the presence of two amino substituents. The pyridine nitrogen atom is electron-withdrawing, rendering the ring electron-deficient compared to benzene. This characteristic significantly influences its susceptibility to both electrophilic and nucleophilic attack.
Electrophilic aromatic substitution (SEAr) on a pyridine ring is generally a challenging transformation. wikipedia.orgyoutube.com The lone pair of electrons on the pyridine nitrogen makes it basic and prone to protonation or coordination with Lewis acids, which are often required as catalysts for these reactions. youtube.com This creates a positively charged pyridinium (B92312) species, which strongly deactivates the ring towards attack by electrophiles. youtube.com
For this compound, the situation is complex. The amino groups at the C2 and C3 positions are activating, electron-donating groups that would typically direct incoming electrophiles to the ortho and para positions. wikipedia.org However, the powerful deactivating effect of the ring nitrogen often dominates. Direct electrophilic substitution on pyridine itself, if it occurs, typically requires harsh conditions and provides the meta-substituted product in low yield. youtube.com In the case of this compound, the activating amino groups would compete with the deactivating ring nitrogen. The likely outcome is that under strongly acidic conditions (e.g., nitration or sulfonation), the reaction would be very slow or fail to proceed due to the formation of a highly deactivated dicationic species (protonation on both the ring nitrogen and the amino groups). youtube.comrsc.org
To achieve electrophilic substitution, modification of the pyridine ring to an N-oxide can be employed. The N-oxide group is activating and directs substitution to the ortho and para positions. youtube.com
Table 1: General Outcomes of Electrophilic Aromatic Substitution on Pyridine Systems
| Reaction | Reagents | Typical Product on Pyridine | Expected Behavior for this compound |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Very low yield of 3-nitropyridine | Reaction is highly unfavorable due to ring deactivation and protonation. |
| Sulfonation | H₂SO₄/SO₃, ~300°C | Pyridine-3-sulfonic acid (low yield) | Severe conditions required; likely results in decomposition or no reaction. |
| Halogenation | Br₂, Cl₂ | Requires high temperatures, no catalyst | The activating amino groups may facilitate substitution, but the position is hard to predict. |
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. wikipedia.orgyoutube.com This reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is key to the reaction's success.
In this compound, the amino groups are electron-donating, which generally deactivates the ring towards nucleophilic attack. masterorganicchemistry.com However, the inherent electrophilicity of the pyridine ring, especially at the C4 and C6 positions, can still allow for substitution if a good leaving group is present at one of these positions. A classic example of SNAr on pyridine is the Chichibabin reaction, where an amide anion attacks the pyridine ring to form an aminopyridine. wikipedia.org For this compound, which already possesses amino groups, such a reaction is less relevant. However, if a derivative were synthesized with a leaving group (e.g., a halide) at the C4 or C6 position, it would likely undergo SNAr with various nucleophiles. The reaction is generally slower than on pyridines bearing electron-withdrawing groups. youtube.commasterorganicchemistry.com
Reactivity of the Amino Functionalities
The two amino groups, a primary amine at C3 and a secondary sec-butylamine (B1681703) at C2, are the primary sites of reactivity for many common organic transformations.
The amino groups of this compound readily undergo acylation reactions with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (under coupling conditions) to form the corresponding amides. The primary amine at the C3 position and the secondary amine at the C2 position will both react. Due to steric hindrance from the adjacent sec-butyl group, the primary amine at C3 might be expected to react more readily under kinetically controlled conditions. However, the relative nucleophilicity of the two amino groups will also play a role. The reaction of the related 2,3-pyridine dicarboxylic anhydride (B1165640) with amines yields amide products, demonstrating the facility of this type of transformation on the 2,3-substituted pyridine scaffold. hilarispublisher.com
Table 2: Representative Acylation Reactions
| Acylating Agent | Conditions | Expected Product |
|---|---|---|
| Acetyl Chloride | Base (e.g., triethylamine), aprotic solvent | N-(2-(sec-butylamino)pyridin-3-yl)acetamide and/or N-sec-butyl-N-(3-aminopyridin-2-yl)acetamide |
| Acetic Anhydride | Heat or acid/base catalyst | Di-acylated product may form under forcing conditions. |
The 1,2-diamine arrangement of the amino groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. A prominent example is the formation of imidazo[4,5-b]pyridines. mdpi.com This can be achieved by reacting the diamine with a variety of reagents that provide a one-carbon unit.
Common methods include:
Reaction with Aldehydes: Condensation with an aldehyde, often in the presence of an oxidizing agent, yields a 2-substituted imidazo[4,5-b]pyridine. mdpi.com
Reaction with Carboxylic Acids or Derivatives: Heating with a carboxylic acid (often in the presence of a dehydrating agent like polyphosphoric acid) or an orthoester (like triethyl orthoformate) will also lead to the formation of the fused imidazole (B134444) ring. mdpi.com
Reaction with α-Haloketones: While more commonly used with 2-aminopyridines to form imidazo[1,2-a]pyridines, related cyclizations can occur. e3s-conferences.orgnih.gov
The sec-butyl group at the N2 position will become the substituent at the N1 position of the resulting imidazo[4,5-b]pyridine ring system.
Table 3: Synthesis of Imidazo[4,5-b]pyridines from 2,3-Diaminopyridine (B105623) Analogues
| Reagent | Conditions | Fused Ring System |
|---|---|---|
| Formic Acid | Heat | Imidazo[4,5-b]pyridine mdpi.com |
| Substituted Aldehydes (R-CHO) | Oxidative conditions (e.g., air, NaIO₄) nih.gov | 2-Substituted-imidazo[4,5-b]pyridine |
| Triethyl Orthoformate | Reflux, acid treatment | Imidazo[4,5-b]pyridine mdpi.com |
Protonation Behavior and Acid-Base Equilibria
This compound possesses three basic nitrogen atoms: the pyridine ring nitrogen and the two exocyclic amino nitrogens. The pKa values of these sites determine the protonation state of the molecule at a given pH.
Pyridine Nitrogen: The pyridine nitrogen is generally the most basic site in simple aminopyridines. Its basicity is influenced by the electronic effects of the substituents. The two electron-donating amino groups will increase the electron density on the ring and, consequently, increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
Exocyclic Amino Nitrogens: The primary (C3) and secondary (C2) amino groups are also basic. Their basicity is generally lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic pyridine ring.
Investigations into Reaction Mechanisms
Detailed mechanistic investigations specifically focused on this compound are not extensively documented in publicly available scientific literature. However, the reactivity of the core 2,3-pyridinediamine structure and related N-substituted derivatives has been explored in various contexts, allowing for informed inferences about potential reaction pathways.
The reactivity of this compound is primarily dictated by the nucleophilic character of the two amino groups and the electronic properties of the pyridine ring. The sec-butyl group, an electron-donating alkyl group, is expected to increase the electron density on the adjacent nitrogen atom (N2), thereby enhancing its nucleophilicity compared to the unsubstituted amino group at the 3-position. This electronic effect, combined with the steric hindrance imposed by the bulky sec-butyl group, plays a crucial role in directing the outcome of chemical reactions.
Mechanistic discussions in the broader literature often revolve around reactions common to aminopyridines, such as electrophilic substitution, condensation reactions, and metal-catalyzed cross-coupling reactions. For instance, in electrophilic aromatic substitution reactions, the amino groups strongly activate the pyridine ring, directing incoming electrophiles to the ortho and para positions relative to the amino groups. However, the precise regioselectivity would be influenced by the interplay of electronic and steric factors of the N2-sec-butyl substituent.
In the context of nucleophilic aromatic substitution (SNAr), the inherent electron-deficient nature of the pyridine ring is a key factor. While aminopyridines are generally less susceptible to SNAr than pyridines bearing electron-withdrawing groups, such reactions can be induced under specific conditions. The Chichibabin reaction, for example, involves the direct amination of pyridine rings and proceeds via a nucleophilic addition-elimination mechanism. youtube.com The presence of the existing amino groups on this compound would significantly modulate the course of such a reaction.
Computational studies on related pyridine systems have been employed to understand reaction pathways and predict regioselectivity. These studies often focus on calculating charge distributions, frontier molecular orbital energies, and the stability of reaction intermediates and transition states. While no specific computational data for this compound is available, the general principles derived from these studies can be cautiously applied.
Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an essential technique for determining the precise arrangement of atoms within a molecule. However, specific NMR data for N2-(sec-Butyl)-2,3-pyridinediamine is not available in the reviewed literature.
One-Dimensional NMR (¹H, ¹³C)
No published ¹H or ¹³C NMR spectra for this compound were found. This type of analysis would be fundamental in identifying the chemical environments of the hydrogen and carbon atoms within the molecule, providing key insights into its sec-butyl and pyridinediamine moieties.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Advanced two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the complete molecular structure by showing correlations between different nuclei. The scientific literature lacks any reports of these analyses being performed on this compound.
¹⁵N-Isotopic Labeling Studies for Nitrogen Atom Specificity
Given the presence of three nitrogen atoms in the pyridinediamine ring, ¹⁵N NMR spectroscopy, potentially enhanced by isotopic labeling, would be invaluable for distinguishing between them and understanding their electronic environments. No such studies concerning this compound have been published.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that would be suitable for determining the molecular weight of this compound. However, no ESI-MS data for this specific compound is documented.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of a molecule. No HR-MS data for this compound could be retrieved from the available literature.
Vibrational Spectroscopy
The IR spectrum of this compound would be dominated by vibrations from the amine groups, the pyridine (B92270) ring, and the alkyl chain. The gas-phase IR spectrum of the parent 2,3-pyridinediamine provides a baseline for the pyridine and amine vibrations. nist.gov
N-H Stretching: The two amine groups (-NH₂ and -NH-) would produce characteristic stretches in the region of 3500-3300 cm⁻¹. The primary amine (-NH₂) would typically show two bands (symmetric and asymmetric stretches), while the secondary amine (-NH-) would show a single band. These bands are expected to be strong and relatively broad.
C-H Stretching: The sec-butyl group introduces aliphatic C-H stretching vibrations, which would appear as strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). Aromatic C-H stretches from the pyridine ring would be observed at higher wavenumbers, generally between 3100-3000 cm⁻¹.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1650-1580 cm⁻¹.
C=C and C=N Stretching: The pyridine ring vibrations (C=C and C=N stretching) would cause several sharp, medium-to-strong intensity bands in the 1600-1400 cm⁻¹ region.
C-H Bending: Bending vibrations for the CH₂ and CH₃ groups of the sec-butyl substituent would be visible around 1465 cm⁻¹ and 1380 cm⁻¹.
C-N Stretching: The aromatic C-N stretching vibrations are expected in the 1350-1250 cm⁻¹ range.
Table 2: Key Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500-3300 | N-H Stretch | Primary & Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2960-2850 | C-H Stretch | Aliphatic (sec-Butyl) |
| 1650-1580 | N-H Bend | Primary Amine |
| 1600-1400 | C=C, C=N Stretch | Pyridine Ring |
| 1465, 1380 | C-H Bend | Aliphatic (sec-Butyl) |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is strong for polar bonds, Raman scattering is more intense for non-polar, symmetric bonds.
For this compound, the Raman spectrum would be particularly useful for characterizing the pyridine ring and the carbon backbone of the alkyl group.
Pyridine Ring Modes: The symmetric "ring breathing" vibration of the pyridine ring, typically a very strong and sharp band, would be expected near 990 cm⁻¹. Other ring stretching and deformation modes would also be prominent in the spectrum. nih.gov
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear in the 3100-2800 cm⁻¹ region, similar to the IR spectrum.
C-C Stretching: The C-C stretching vibrations within the sec-butyl group would be visible in the 1200-800 cm⁻¹ region.
Symmetry: As N-substitution at the 2-position lowers the molecule's symmetry compared to pyridine, some vibrational modes that are Raman-inactive in pyridine may become active. nih.gov
A comparison of the Raman spectrum of the parent 2,3-diaminopyridine (B105623) with the target compound would highlight the new bands arising from the sec-butyl group. nih.gov
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of UV or visible light.
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted pyridine ring. Pyridine itself exhibits absorption maxima around 254 nm. sielc.comresearchgate.net The introduction of two amino groups and an alkyl group significantly alters the electronic structure.
π → π* Transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic pyridine ring. They are typically responsible for strong absorption bands. For substituted pyridines, these bands often appear in the 200-300 nm range. nist.gov
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen lone pairs of the ring and amino groups) to a π* anti-bonding orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths.
Auxochromic Effects: The amino groups (-NH₂ and -NHR) are powerful auxochromes, meaning they can shift the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and increase the absorption intensity. This is due to the donation of lone pair electrons into the pyridine π-system, which extends the conjugation and lowers the energy gap for electronic transitions. The sec-butyl group, being an electron-donating alkyl group, would have a smaller, but still noticeable, bathochromic effect.
Therefore, this compound is expected to have absorption maxima at significantly longer wavelengths than pyridine, likely above 270 nm. The exact position of the maxima would be sensitive to the solvent polarity. researchgate.net
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Expected λₘₐₓ (nm) Range | Chromophore |
|---|---|---|
| π → π* | 220 - 280 | Pyridine Ring & Amine Conjugation |
Many aminopyridine derivatives are known to be fluorescent. nih.govsciforum.net The fluorescence arises from the emission of a photon as the molecule relaxes from an excited electronic state back to the ground state.
The compound this compound, with its extended π-system and electron-donating amino groups, is a strong candidate for exhibiting fluorescence.
Excitation and Emission: The molecule would be excited at a wavelength corresponding to one of its absorption maxima (e.g., in the 280-350 nm range). The subsequent emission would occur at a longer wavelength (a larger Stokes shift), likely in the violet-blue or blue-green region of the visible spectrum (e.g., 400-480 nm). researchgate.net
Quantum Yield: The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) would depend on the rigidity of the structure and the presence of non-radiative decay pathways. Intramolecular rotations and vibrations can quench fluorescence.
Solvatochromism: The position and intensity of the fluorescence emission are often highly sensitive to the solvent environment. In polar solvents, a red shift (bathochromic shift) of the emission maximum is typically observed due to the stabilization of the more polar excited state. sciforum.net This property could be useful for probing local environments.
Studies on structurally similar aminopyridines have shown that substitution patterns greatly influence the photoluminescent properties, suggesting that this compound would have unique fluorescence characteristics. nih.govacs.org
X-ray Crystallography for Solid-State Structure Determination
There are no publicly available X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles in the solid state remains undetermined.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Advanced Optical and Photophysical Studies
No research findings have been reported on the advanced optical and photophysical properties of this compound. This includes investigations into its nonlinear optical characteristics, thermal blooming effects, and self-diffraction phenomena. As a result, experimental values for parameters such as the nonlinear refractive index and nonlinear absorption coefficient are not available.
Table 2: Photophysical Data for this compound
| Property | Value |
| Nonlinear Refractive Index (n₂) | Data not available |
| Nonlinear Absorption Coefficient (β) | Data not available |
| Thermal Blooming Observations | Data not available |
| Self-Diffraction Patterns | Data not available |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems. It has been successfully applied to study various properties of pyridine (B92270) derivatives. derpharmachemica.comniscair.res.in
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For N2-(sec-Butyl)-2,3-pyridinediamine, this involves finding the minimum energy conformation of the molecule, considering the rotational freedom of the sec-butyl group and the amino groups.
Due to the chiral nature of the sec-butyl group, this compound exists as a pair of enantiomers, (R)- and (S)-N2-(sec-Butyl)-2,3-pyridinediamine. Computational methods can be used to explore the potential energy surface of each enantiomer, identifying the most stable conformers. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the amino groups.
Table 1: Representative Calculated Geometrical Parameters for 2,3-Diaminopyridine (B105623) (Analog)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-N(amino) | 1.38 | ||
| C3-N(amino) | 1.40 | ||
| C2-C3 | 1.42 | ||
| N1-C2-C3 | 120.5 | ||
| C2-C3-N(amino) | 118.9 | ||
| H-N-C2-C3 | 180.0 (anti) / 0.0 (syn) |
Note: The data in this table is illustrative for the parent 2,3-diaminopyridine and is based on typical values from DFT calculations on similar molecules. Actual values for this compound would require specific calculations.
The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For substituted pyridines, the nature and position of the substituent significantly influence the electronic properties. nih.govacs.org Electron-donating groups, such as amino groups, generally increase the energy of the HOMO and decrease the HOMO-LUMO gap, making the molecule more reactive towards electrophiles. DFT calculations can precisely quantify these effects. For instance, studies on aminopyridines have shown that the amino group substitution affects the reactivity. derpharmachemica.com
The charge distribution within this compound can also be calculated, revealing the partial positive and negative charges on each atom. This information helps in predicting sites susceptible to nucleophilic or electrophilic attack. The nitrogen atoms of the pyridine ring and the amino groups are expected to be regions of high electron density.
Table 2: Representative Calculated Electronic Properties for Aminopyridine Analogs
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 4-Aminopyridine (B3432731) | -6.5 | -0.8 | 5.7 |
| 3,4-Diaminopyridine (B372788) | -6.2 | -0.5 | 5.7 |
| This compound (estimated) | -6.0 | -0.4 | 5.6 |
Note: Data for 4-aminopyridine and 3,4-diaminopyridine are representative values from DFT studies. derpharmachemica.com The values for this compound are estimated based on the expected electronic effect of the sec-butyl group.
Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental spectra to confirm the molecular structure.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the harmonic vibrational frequencies of the optimized molecular geometry. These calculated frequencies correspond to the vibrational modes of the molecule, such as N-H stretching, C-H stretching, and ring vibrations. Comparing the calculated spectrum with the experimental one can aid in the assignment of the observed absorption bands. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. journalofchemistry.org The calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov These theoretical chemical shifts are valuable for assigning the signals in experimental NMR spectra and can help in distinguishing between different isomers or conformers.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Parameter | Predicted Value |
| IR | ν(N-H) stretch | 3400-3500 cm⁻¹ |
| IR | ν(C-H) stretch (aliphatic) | 2850-2970 cm⁻¹ |
| UV-Vis | λmax | ~280-320 nm |
| ¹³C NMR | δ (Pyridine C2) | ~150-155 ppm |
| ¹H NMR | δ (CH of sec-butyl) | ~3.5-4.0 ppm |
Note: These are illustrative predicted values. Actual spectroscopic data would be obtained from specific DFT calculations.
Molecular Dynamics Simulations for Conformational Sampling and Interactions
While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes and intermolecular interactions.
For this compound, MD simulations can be used to:
Explore the conformational landscape: By simulating the molecule's motion over nanoseconds or longer, MD can identify the most populated conformations and the transitions between them. This is particularly useful for flexible molecules like this compound with its rotatable sec-butyl group.
Study interactions with solvent: MD simulations can explicitly model the surrounding solvent molecules (e.g., water, ethanol), providing a detailed picture of how the solvent influences the conformation and properties of the solute.
Investigate intermolecular interactions: MD can be used to study how multiple molecules of this compound interact with each other in the liquid phase or how they interact with other molecules, such as biological macromolecules.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates and transition states along the reaction pathway.
By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The transition state, which is a saddle point on the potential energy surface, represents the energy barrier that must be overcome for the reaction to occur. The height of this barrier, known as the activation energy, determines the reaction rate.
For example, computational methods could be used to study the synthesis of this compound or its subsequent reactions. General reaction pathways for pyridine synthesis have been investigated using computational tools. researchgate.netresearchgate.net These studies can elucidate the detailed mechanism, including bond breaking and bond formation steps, and can help in optimizing reaction conditions.
Stereochemical Analysis and Principles of Chiral Recognition
The sec-butyl group in this compound contains a chiral center, meaning the molecule is chiral and exists as two non-superimposable mirror images (enantiomers). The principles of chiral recognition govern how these enantiomers interact differently with other chiral molecules or environments.
Computational methods are instrumental in understanding the mechanisms of chiral recognition. nih.govacs.org The "three-point interaction model" is a fundamental concept, which states that for effective chiral discrimination, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent. acs.org
For this compound, computational studies could model its interaction with a chiral stationary phase used in chromatography or with a chiral receptor. These models can help to:
Identify the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) responsible for chiral recognition.
Determine the relative binding energies of the two enantiomers to the chiral selector, which is related to the separation factor in chromatography. researchgate.net
Visualize the three-dimensional structure of the diastereomeric complexes formed between the enantiomers and the chiral selector, providing a molecular-level understanding of the recognition process.
Intermolecular Interactions and Hydrogen Bonding Networks
In the crystal structure of 2,3-diaminopyridinium 3-aminobenzoate (B8586502), the pyridine nitrogen atom is protonated. This protonated nitrogen and one of the nitrogen atoms of the 2-amino group are engaged in hydrogen bonding with the carboxylate oxygen atoms of the 3-aminobenzoate anion. nih.gov This interaction results in the formation of a distinct R22(8) ring motif. nih.gov Furthermore, the amino groups at the 2- and 3-positions are involved in N-H···O hydrogen bonding, creating an R12(7) ring motif. nih.gov The crystal packing is further stabilized by π-π stacking interactions between the aminopyridine rings, with a centroid-to-centroid distance of 3.6827 (7) Å. nih.gov
For this compound, it can be expected that the presence of the sec-butyl group on one of the amino nitrogens will introduce steric hindrance that may influence the hydrogen bonding patterns observed in the parent molecule. However, the fundamental hydrogen bond donors (the remaining N-H group of the substituted amine and the NH2 group at the 3-position) and the hydrogen bond acceptor (the pyridine ring nitrogen) are still present.
It is plausible that this compound molecules will form dimers or chains through intermolecular hydrogen bonds. The most likely interactions would involve the amino hydrogen of one molecule and the pyridine nitrogen of another (N-H···N). The presence of the bulky sec-butyl group might favor the formation of simpler dimeric structures over extended polymeric chains.
A summary of the hydrogen bonding interactions observed in the related 2,3-diaminopyridinium cation is presented in the table below. These provide a model for the types of interactions this compound may also form.
| Donor-H···Acceptor | Description | Motif |
| N-H···O | Between the protonated pyridine nitrogen and an amino nitrogen with carboxylate oxygen atoms. | R22(8) |
| N-H···O | Involving the 2- and 3-amino groups with carboxylate oxygen. | R12(7) |
| π-π stacking | Between aminopyridine rings. | - |
Advanced Applications and Materials Science Potential
Role as a Ligand in Coordination Chemistry and Catalysis
The presence of both an sp²-hybridized pyridinic nitrogen and an sp³-hybridized amino nitrogen in a vicinal arrangement on the pyridine (B92270) ring makes N2-(sec-Butyl)-2,3-pyridinediamine a versatile ligand for coordinating with a wide array of metal ions. The sec-butyl substituent introduces steric bulk and a chiral center, which can influence the geometry and reactivity of the resulting metal complexes.
The synthesis of metal complexes using pyridinediamine ligands is a well-established area of research. While specific studies on this compound with Co(II) and La(III) are not extensively documented in publicly available literature, the coordination behavior can be inferred from related systems.
Cobalt(II) Complexes: Cobalt(II) complexes with pyridine-based ligands are known for their interesting magnetic properties and catalytic activity. nih.govrsc.org The synthesis of Co(II) complexes with this compound would likely involve the reaction of a Co(II) salt, such as cobalt(II) chloride or cobalt(II) perchlorate, with the ligand in a suitable solvent like methanol (B129727) or ethanol. researchgate.net The resulting complexes could exhibit various geometries, such as tetrahedral or octahedral, depending on the stoichiometry and the nature of any co-ligands present. The coordination could occur through both the pyridinic nitrogen and the primary amino group, forming a stable five-membered chelate ring. The sec-butyl group would likely influence the packing of the complexes in the solid state and could impart chirality to the coordination sphere.
Lanthanide(III) Complexes: Lanthanide ions, such as La(III), are hard Lewis acids and typically favor coordination with hard donor atoms like nitrogen. The synthesis of La(III) complexes with this compound would be expected to proceed similarly to other lanthanide-amine complexations, likely in a polar aprotic solvent to prevent hydrolysis of the metal ion. The larger ionic radius of La(III) could lead to higher coordination numbers, potentially involving multiple ligand molecules or solvent molecules in the coordination sphere. The specific stereochemistry of the sec-butyl group could play a role in the diastereoselective formation of chiral lanthanide complexes, which are of interest for applications in asymmetric catalysis and as chiral probes.
A comparative overview of expected coordination properties is presented in Table 1.
| Metal Ion | Expected Geometry | Potential Coordination | Key Features |
| Co(II) | Tetrahedral or Octahedral | Bidentate (N,N') | Paramagnetic, potential for catalytic activity |
| La(III) | Higher coordination numbers (e.g., 8, 9) | Bidentate or Bridging | Diamagnetic, potential for luminescent properties |
The metal complexes of this compound hold potential for applications in both homogeneous and heterogeneous catalysis. The combination of a pyridine ring, which can be electronically tuned, and a chiral diamine moiety makes these complexes attractive candidates for various catalytic transformations.
In homogeneous catalysis , chiral metal complexes are highly sought after for enantioselective reactions. A chiral complex of this compound, for instance with a transition metal like rhodium or iridium, could potentially catalyze asymmetric hydrogenation or transfer hydrogenation reactions. The steric bulk of the sec-butyl group could create a chiral pocket around the metal center, influencing the stereochemical outcome of the reaction.
For heterogeneous catalysis , the ligand or its metal complexes could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a heterogeneous system, such as easy separation and recyclability. For example, Schiff base metal complexes derived from 2,3-diaminopyridine (B105623) have demonstrated catalytic activity in the oxidation of alcohols. tandfonline.com Similar supported catalysts derived from this compound could be explored for a range of oxidation and reduction reactions.
The electrochemical reduction of dinitrogen to ammonia (B1221849) under ambient conditions is a major goal in sustainable chemistry. Pyridine-based ligands have been investigated for their ability to facilitate this transformation. The design of pyridine ligand functional blocks can improve the electrocatalytic nitrate (B79036) reduction reaction (NITRR) performance of cobalt-based metal-organic frameworks (Co-MOFs). acs.orgnih.gov This suggests that Co(II) complexes of this compound could be promising candidates for electrocatalytic nitrogen reduction. The pyridine ring can act as a proton relay and an electron sink, while the diamine functionality can bind to the metal center and modulate its electronic properties. The presence of the sec-butyl group might influence the solubility and stability of the catalyst in the electrolytic medium.
Furthermore, the electrocatalytic hydrogenation of pyridines and other nitrogen-containing aromatic compounds has been demonstrated using rhodium catalysts, highlighting the potential for electrochemical transformations of the pyridine ring itself. nih.govacs.org This opens up possibilities for using this compound in electrocatalytic processes beyond nitrogen reduction.
Precursor in Organic Synthesis for Complex Molecular Architectures
Beyond its role as a ligand, this compound is a valuable precursor for the synthesis of more complex heterocyclic structures. The vicinal amino groups provide a reactive handle for a variety of cyclization and condensation reactions.
Annulation reactions are powerful tools for building polycyclic molecules. The 2,3-diamino functionality of this compound is ideally suited for the construction of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines.
For example, condensation of this compound with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, would be expected to yield the corresponding N-(sec-butyl)pyrido[2,3-b]pyrazines. The reaction conditions for such condensations are typically mild, often involving heating the reactants in a suitable solvent like ethanol.
Similarly, reaction with a one-carbon electrophile, such as formic acid or a derivative thereof, could lead to the formation of an N-(sec-butyl)imidazo[4,5-b]pyridine. The specific isomer formed would depend on which of the two amino groups participates in the initial nucleophilic attack. The electronic and steric differences between the primary and secondary amino groups, influenced by the sec-butyl substituent, could potentially direct the regioselectivity of this cyclization.
A summary of potential annulation reactions is provided in Table 2.
| Reagent | Fused Heterocyclic System |
| α-Dicarbonyl (e.g., diacetyl) | Pyrido[2,3-b]pyrazine |
| Formic Acid or derivative | Imidazo[4,5-b]pyridine |
| Phosgene or equivalent | Pyrido[2,3-d]imidazol-2-one |
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov The pyridine scaffold is widely used in drug design and synthesis due to its ability to be easily converted into various functional derivatives. nih.gov this compound, with its two nucleophilic centers, is an excellent candidate for use as a scaffold in MCRs.
For instance, in a Groebke-Blackburn-Bienaymé reaction, an isocyanide, an aldehyde, and an amidine are combined to form a fused imidazole (B134444) ring system. mdpi.com By analogy, this compound could potentially act as the amidine component, leading to the rapid synthesis of a library of diverse imidazo[4,5-b]pyridine derivatives. The variability in this MCR would come from the different aldehydes and isocyanides used, allowing for the generation of a large number of compounds for screening in drug discovery or materials science applications.
The application of combinatorial chemistry, often employing solid-phase synthesis, allows for the systematic creation of large libraries of related compounds. youtube.com this compound could be tethered to a solid support and then subjected to a series of reactions to build up a library of complex molecules. The inherent chirality of the sec-butyl group could also be exploited in diversity-oriented synthesis to generate libraries of stereochemically defined compounds. nih.govresearchgate.net
Development of Functional Materials
The unique molecular architecture of this compound, featuring a pyridine ring, two amino groups, and a chiral sec-butyl substituent, presents intriguing possibilities for its application in the development of advanced functional materials. The strategic positioning of nitrogen atoms and the presence of both hydrogen bond donors and acceptors make it a versatile building block for various material science applications, from high-performance polymers to sophisticated optical systems.
Polymer Chemistry and Advanced Material Synthesis
The incorporation of pyridine and diamine moieties into polymer backbones is a well-established strategy for creating materials with enhanced thermal stability, mechanical strength, and specific functionalities. While direct polymerization studies involving this compound are not extensively documented, the principles derived from related pyridinediamine-based polymers provide a strong indication of its potential.
For instance, polyimides containing pyridine rings have been synthesized and shown to possess excellent thermal and mechanical properties. These polymers are typically prepared through a two-step polymerization of a pyridine-containing diamine monomer with an aromatic dianhydride. The resulting polyimide films exhibit high glass transition temperatures (Tg) and thermal stability, with decomposition temperatures often exceeding 470°C. researchgate.net The mechanical properties are also noteworthy, with tensile strengths reaching up to 96.5 MPa and tensile moduli in the GPa range. researchgate.net
The introduction of a sec-butyl group, as in this compound, could offer several advantages in polymer synthesis. The bulky, non-planar nature of the sec-butyl group can disrupt polymer chain packing, potentially leading to increased solubility of the resulting polymers in common organic solvents. researchgate.net This improved processability is a significant advantage in the fabrication of films, coatings, and other material forms. Furthermore, the inherent chirality of the sec-butyl group could be exploited to synthesize chiral polymers with potential applications in enantioselective separations or as chiral ligands in asymmetric catalysis.
A series of polyimides synthesized from a pyridine diamine monomer and various aromatic dianhydrides demonstrated good thermal stability with Tg values ranging from 236-300°C and 5% weight loss temperatures between 470-492°C. researchgate.net These films also showed impressive mechanical properties. researchgate.net Similarly, novel soluble pyridine-containing polyimides have been reported with Tg's between 285.8–310.0 °C and 5% weight loss temperatures in the range of 545.5–565.7 °C in a nitrogen atmosphere. researchgate.net These polymers also exhibited excellent mechanical properties and low dielectric constants. researchgate.net
Table 1: Representative Properties of Pyridine-Containing Polyimides
| Property | Value Range | Reference |
| Glass Transition Temperature (Tg) | 236 - 310 °C | researchgate.netresearchgate.net |
| 5% Weight Loss Temperature (T5%) | 470 - 565.7 °C | researchgate.netresearchgate.net |
| Tensile Strength | 72 - 96.5 MPa | researchgate.netresearchgate.net |
| Tensile Modulus | 1.3 - 2.4 GPa | researchgate.netresearchgate.net |
| Elongation at Break | 5 - 25.1 % | researchgate.netresearchgate.net |
| Dielectric Constant (1 MHz) | 3.04 - 3.51 | researchgate.net |
This table presents data for polyimides derived from various pyridine-containing diamines, illustrating the potential performance characteristics for polymers incorporating this compound.
Supramolecular Assembly and Self-Assembling Systems
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful platform for the bottom-up fabrication of complex, functional architectures. The structure of this compound is particularly well-suited for directing supramolecular assembly through a combination of hydrogen bonding, π-π stacking, and metal coordination.
The two amino groups on the pyridine ring are excellent hydrogen bond donors, while the pyridine nitrogen and the amino nitrogens can act as hydrogen bond acceptors. This allows for the formation of intricate hydrogen-bonded networks, leading to the self-assembly of one-, two-, or three-dimensional structures. The 2-(2′-Pyridyl)imidazole ligand, which shares structural similarities with this compound, is known to act as a "supramolecular glueing agent" due to its hydrogen bonding and π-stacking capabilities. researchgate.net These interactions can stabilize discrete coordination complexes and higher-dimensional supramolecular systems. researchgate.net
Furthermore, the pyridine and amino functionalities make this compound an excellent ligand for metal coordination. The ease of synthesis of chiral pyridine-type ligands allows for the creation of "tunable" molecules for coordination chemistry. chimia.ch The self-assembly of such ligands with metal ions can lead to the formation of well-defined, discrete polynuclear species in enantiopure form. chimia.ch The resulting metallo-supramolecular architectures could have applications in catalysis, sensing, and molecular recognition. For example, the self-assembly of a bis(1,2,3-triazolyl)pyridine diazide precursor with divalent transition metal ions has been shown to form ML2 complexes. rsc.org
The chirality of the sec-butyl group can introduce another layer of complexity and functionality into the self-assembled systems. Chiral recognition and the formation of helical or other chiral superstructures are possibilities. The co-assembly of dipeptides with achiral pyridine derivatives has been shown to result in supramolecular gels with controlled chirality, where the stacking modes of the additives play a crucial role in the chiral transfer. nih.gov This suggests that the inherent chirality of this compound could be used to direct the formation of chiral supramolecular materials.
Exploration of Nonlinear Optical Materials
Nonlinear optical (NLO) materials are of great interest for a wide range of applications in photonics and optoelectronics, including optical switching, data storage, and frequency conversion. Organic molecules with donor-π-acceptor (D-π-A) architectures are particularly promising candidates for NLO materials due to their large second- and third-order optical nonlinearities.
The structure of this compound contains electron-donating amino groups and an electron-withdrawing pyridine ring, which can be considered a rudimentary D-A system. The π-conjugated system of the pyridine ring facilitates charge transfer from the donor to the acceptor, which is a key requirement for NLO activity. The development of organic NLO materials has been driven by their significant NLO behavior. researchgate.net
While the NLO properties of this compound itself have not been reported, studies on related pyridine and pyrimidine (B1678525) derivatives highlight the potential of this class of compounds. For instance, D-π-A type pyridinium (B92312) salts have been shown to exhibit strong nonlinear optical absorption. researchgate.net The electron-donating ability of substituents has a significant impact on the NLO properties of these molecules. researchgate.net Pyrimidine derivatives are also being explored for their NLO properties, with their π-deficient and electron-withdrawing nature making them ideal for creating push-pull molecules. nih.gov
To enhance the NLO response of a molecule like this compound, it could be further functionalized to create a more pronounced D-π-A character. For example, the introduction of a strong electron-withdrawing group on the pyridine ring or the extension of the π-conjugated system could significantly increase its hyperpolarizability. The investigation of the linear and nonlinear optical properties of a pyridine N-oxide molecule has been a subject of research, indicating interest in this class of compounds for NLO applications. researchgate.net
Future Research Directions and Emerging Opportunities
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of N-alkylated pyridinediamines is a crucial area for development. Traditional methods for N-alkylation often face challenges such as over-alkylation and the use of hazardous reagents. Future research should focus on creating more selective and environmentally friendly synthetic pathways.
One promising approach is the use of borrowing hydrogen or hydrogen auto-transfer catalysis. This method utilizes alcohols as alkylating agents, with water as the only byproduct, presenting a green alternative to traditional alkyl halide-based alkylations. researchgate.net Catalytic systems based on earth-abundant metals could make this process more economical and sustainable. researchgate.net
Another avenue for exploration is the development of self-limiting alkylation reactions. Recent studies have shown that N-aminopyridinium salts can act as ammonia (B1221849) surrogates, allowing for the synthesis of secondary amines without the formation of over-alkylation products. acs.org Adapting such methodologies for the selective alkylation of 2,3-pyridinediamine could provide a high-yield route to N2-(sec-Butyl)-2,3-pyridinediamine.
Microwave-assisted organic synthesis (MAOS) also presents an opportunity to develop rapid and efficient protocols. For related N-alkylated pyridone derivatives, microwave irradiation has been shown to significantly reduce reaction times and improve yields in multicomponent reactions. mdpi.com
| Synthetic Method | Potential Advantages | Key Research Focus |
| Borrowing Hydrogen Catalysis | Use of green reagents (alcohols), water as a byproduct. researchgate.net | Development of efficient and reusable catalysts. researchgate.net |
| Self-Limiting Alkylation | High selectivity for mono-alkylation, avoiding over-alkylation. acs.org | Adaptation of N-aminopyridinium salt chemistry to pyridinediamines. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and energy efficiency. mdpi.com | Optimization of reaction conditions for multicomponent synthesis. |
| Reductive Amination | Versatile method applicable to a wide range of carbonyls and amines. | Exploration of novel catalysts for asymmetric reductive amination to produce chiral derivatives. |
Exploration of Novel Reactivity and Unprecedented Chemical Transformations
The reactivity of the 2,3-pyridinediamine scaffold is ripe for exploration. The adjacent amino groups can participate in a variety of cyclization and condensation reactions to form novel heterocyclic systems. For instance, reaction with dicarbonyl compounds could lead to the formation of unique imidazopyridine or diazepine derivatives, which are known to possess diverse biological activities.
The study of the reactivity of 2,3-pyridine dicarboxylic anhydride (B1165640) with nitrogen nucleophiles has demonstrated the potential for synthesizing complex heterocyclic structures like quinazolinones and pyrrolo[3,4-b]pyridines. researchgate.net Similar investigations with this compound could yield novel compounds with interesting electronic and photophysical properties.
Furthermore, the pyridine (B92270) nitrogen and the amino groups can act as ligands for metal coordination. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or functional materials. The sec-butyl group may also influence the steric and electronic properties of these complexes, potentially leading to unique catalytic activities.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental chemistry offers a powerful tool for accelerating research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, as well as to elucidate reaction mechanisms for its synthesis and transformations. Computational studies on related substituted pyrimidines have successfully predicted their drug-likeness and bioactivity. biointerfaceresearch.com
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography will be essential for the structural characterization of this compound and its derivatives. Advanced NMR techniques, like 2D-NOESY, have been used to determine the regioselectivity of alkylation in related imidazopyridine systems. fabad.org.tr
The combination of these computational and experimental methods can guide the rational design of new synthetic routes and the prediction of the properties of novel materials and catalysts derived from this compound.
| Methodology | Application | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reaction pathways. | Rational design of synthetic routes and prediction of reactivity. |
| 2D NMR Spectroscopy | Elucidation of molecular structure and regiochemistry of substitution. fabad.org.tr | Unambiguous characterization of products. |
| X-ray Crystallography | Determination of the three-dimensional structure in the solid state. | Insight into intermolecular interactions and packing. |
Potential in Next-Generation Materials Science and Catalysis Technologies
The structural features of this compound suggest its potential utility in the development of advanced materials and catalysts. The pyridinediamine core is a known building block for polymers and functional materials. Pyridine derivatives are widely used in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. researchgate.net
In materials science, the incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, unique photophysical properties, or metal-coordinating capabilities. The compound could also serve as a precursor for the synthesis of novel organic light-emitting diode (OLED) materials or sensors.
In the field of catalysis, this compound and its derivatives could serve as ligands for transition metal catalysts. The bidentate nature of the 2,3-diamino functionality, combined with the steric influence of the sec-butyl group, could lead to catalysts with high activity and selectivity in a range of organic transformations. For instance, palladium-catalyzed carbonylation reactions have been successfully employed for the synthesis of carboxamide derivatives of imidazo[1,2-a]pyridines. mdpi.com
The exploration of these future research directions holds the promise of unlocking the scientific and technological potential of this compound, paving the way for new discoveries and applications.
Q & A
Basic Synthesis: What are the common synthetic routes for preparing N2-(sec-Butyl)-2,3-pyridinediamine, and what are the critical reaction conditions?
Methodological Answer:
A foundational approach involves reductive amination or nucleophilic substitution reactions. For pyridinediamine derivatives, regioselective synthesis is critical. For example, condensation of 3,4-pyridinediamine with aldehydes under controlled pH (e.g., using NaBH₄ for reduction) can yield regioselectively substituted products. Key conditions include inert atmospheres (e.g., N₂), temperature control (often 60–80°C), and stoichiometric ratios to minimize byproducts . Catalysts like Raney nickel or phase-transfer agents may enhance selectivity .
Advanced Synthesis: How can regioselectivity be achieved when introducing the sec-butyl group to the 2,3-pyridinediamine scaffold?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. For instance, bulky substituents like sec-butyl may favor substitution at the less hindered N2 position. A regioselective pathway could involve pre-functionalizing the pyridine ring with protecting groups (e.g., tert-butoxycarbonyl) to direct the sec-butyl group to the desired site. Spectral monitoring (e.g., <sup>1</sup>H NMR) during intermediate steps ensures correct substitution . Alternative routes, such as Suzuki-Miyaura coupling for aryl-alkyl bond formation, may also be explored with Pd catalysts .
Basic Characterization: What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies proton environments (e.g., sec-butyl CH₃ groups at δ ~0.8–1.2 ppm) and aromatic pyridine signals (δ ~7–8 ppm).
- IR Spectroscopy : Confirms NH₂ stretches (~3300–3500 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> peak) and fragmentation patterns .
Advanced Characterization: How can tautomeric forms or hydrogen-bonding networks in this compound derivatives be resolved?
Methodological Answer:
X-ray crystallography is definitive for solid-state tautomer identification, as seen in related pyridinediamine structures where intramolecular O–H···N hydrogen bonds stabilize specific tautomers . In solution, dynamic NMR or variable-temperature studies can detect tautomeric equilibria. Computational methods (DFT) modeling hydrogen-bonding energies provide supplementary insights .
Data Contradiction: How should researchers address discrepancies in reported spectral data for N2-substituted pyridinediamines?
Methodological Answer:
- Replicate Synthesis : Verify purity via HPLC or TLC to rule out impurities.
- Cross-Validate Techniques : Use complementary methods (e.g., <sup>15</sup>N NMR for amine environments) .
- Reference Analogues : Compare with structurally validated compounds, such as N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine, to identify shifts caused by substituent effects .
Biological Activity: What strategies are used to study the structure-activity relationship (SAR) of this compound in enzymatic systems?
Methodological Answer:
- Enzyme Assays : Test inhibition/activation against target enzymes (e.g., kinases) using fluorescence-based or calorimetric methods.
- Docking Studies : Model interactions using software like AutoDock to predict binding affinities.
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing sec-butyl with morpholinoethyl) to assess steric/electronic effects .
Safety and Handling: What precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in sealed, light-resistant containers under inert gas (e.g., Ar) to prevent oxidation.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid sparks or open flames due to potential decomposition hazards .
Advanced Data Analysis: How can computational chemistry aid in predicting the reactivity of this compound in complex reactions?
Methodological Answer:
- DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack at pyridine N) using software like Gaussian.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction rates.
- QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) with experimental yields .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
